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Abstract

2'-0O-methyl-5-methyluridine is a pivotal modified nucleoside in the landscape of nucleic acid
research and therapeutic development. Its unique structural modifications—a methyl group on
the 2'-hydroxyl of the ribose and another on the 5th position of the uracil base—confer
significantly enhanced stability and binding affinity to oligonucleotides. This technical guide
provides a comprehensive analysis of the core physicochemical properties of 2'-O-methyl-5-
methyluridine, offering both foundational data and field-proven experimental methodologies
for its characterization. This document is intended for researchers, scientists, and drug
development professionals who are leveraging this compound in areas such as antisense
therapeutics, siRNA development, and diagnostic probe design.

Introduction: The Strategic Importance of 2'-O-
methyl-5-methyluridine

In the pursuit of next-generation genetic medicines, the inherent instability of natural RNA is a
critical hurdle. The 2'-hydroxyl group on the ribose backbone makes RNA susceptible to
enzymatic degradation by nucleases and alkaline hydrolysis. Chemical modifications to the
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nucleoside building blocks are therefore essential for creating robust and effective
oligonucleotide therapeutics.

2'-0O-methyl-5-methyluridine, also known as 2'-O-methylribothymidine, is a doubly modified
nucleoside that addresses these stability challenges.[1] The 2'-O-methylation is a key
modification that sterically shields the phosphodiester linkage from nuclease attack and locks
the ribose sugar into a C3'-endo conformation. This pre-organization of the sugar pucker is
characteristic of A-form RNA helices and enhances the binding affinity of the oligonucleotide to
its target sequence.[2][3] The 5-methyl group on the uracil base (making it a thymine base)
further contributes to the thermal stability of the duplex through improved base-stacking
interactions.[4]

This guide will delve into the essential physicochemical properties that underpin the utility of 2'-
O-methyl-5-methyluridine, providing the technical data and procedural knowledge necessary
for its effective application in research and development.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a modified nucleoside is
fundamental to its successful incorporation into therapeutic oligonucleotides and for predicting
its behavior in biological systems. The following table summarizes the key properties of 2'-O-
methyl-5-methyluridine.
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Property

Value

Source(s)

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-5-
(hydroxymethyl)-3-
methoxyoxolan-2-yl]-5-

methylpyrimidine-2,4-dione

PubChemLite[5]

Synonyms

2'-O-Methylribothymidine, 2'-O-
Methylthymidine, 5-methyl-2'-
O-methyl-uridine

Cayman Chemical[1]

CAS Number

55486-09-4

Biosynth[6], Cayman

Chemical[1]
Molecular Formula C11H16N206 Biosynth[6]
Molecular Weight 272.25 g/mol Biosynth[6]
Appearance Solid Cayman Chemical[1]
Melting Point 186 °C Biosynth[6]
DMF: 14 mg/mLDMSO: 10
- mg/mLPBS (pH 7.2): 3 Cayman Chemical[1],
Solubility )
mg/mLWater: 100 mg/mL (with  MedchemExpress[7]
sonication)
Lipophilicity (XLogP3) -1.4/-1.6 PubChem[5][8]
pKa (predicted, N3-H) ~9.2 Based on 5-methyluridine[9]
Storage Temperature <-15°C Biosynth[6]

In-Depth Analysis of Key Properties
Stability: The Cornerstone of Therapeutic Utility

The most significant advantage of 2'-O-methylation is the profound increase in the stability of

the RNA molecule. This modification provides robust protection against degradation by a wide

range of nucleases.[10] The mechanism of this protection is twofold:
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 Steric Hindrance: The methyl group at the 2' position physically blocks the approach of
nuclease enzymes that would otherwise cleave the phosphodiester backbone.

o Conformational Locking: The 2'-O-methyl group favors a C3'-endo sugar pucker, which is the
conformation found in stable A-form RNA helices. This reduces the conformational flexibility
of the backbone, making it a less favorable substrate for hydrolytic cleavage.

This enhanced stability is critical for therapeutic applications, as it prolongs the half-life of
oligonucleotide drugs in vivo, allowing them to reach their target tissues and exert their
biological effect.

Solubility: A Critical Parameter for Formulation and
Delivery

Solubility is a crucial factor in drug development, impacting everything from synthesis and
purification to formulation and bioavailability. 2'-O-methyl-5-methyluridine exhibits moderate
solubility in aqueous buffers like PBS (3 mg/mL) and significantly higher solubility in organic
solvents such as DMSO and DMF.[1] High solubility in water (100 mg/mL) can be achieved with
sonication, suggesting that energy input can overcome kinetic barriers to dissolution.[7]

For drug development professionals, this solubility profile is informative. The good solubility in
organic solvents is advantageous for the chemical synthesis steps of oligonucleotide
production. The moderate aqueous solubility must be considered during the formulation of the
final drug product to ensure it remains dissolved and stable at the required therapeutic
concentration.

Lipophilicity (LogP): Balancing Membrane Permeability
and Solubility

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), describes the
distribution of a compound between an oily (octanol) and an aqueous phase. It is a key
predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
The predicted XLogP3 value for 2'-O-methyl-5-methyluridine is approximately -1.4 to -1.6,
indicating that it is a hydrophilic compound.[5][8]
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This hydrophilicity is expected for a nucleoside, with its multiple hydroxyl and amide groups
capable of hydrogen bonding with water. While this ensures good aqueous solubility, it can
present a challenge for passive diffusion across cellular membranes. Therefore, therapeutic
oligonucleotides containing this and other modified nucleosides often rely on active uptake
mechanisms or specialized delivery vehicles (e.g., lipid nanoparticles) to enter cells.

lonization (pKa): Influence on Charge and Interaction

The pKa value indicates the pH at which a molecule is 50% ionized. For 2'-O-methyl-5-
methyluridine, the most relevant ionization site is the N3 proton of the uracil ring. While a
direct experimental pKa is not readily available, the pKa of the parent nucleoside, 5-
methyluridine, is approximately 9.2.[9] The 2'-O-methyl group is located on the ribose and is
electronically distant from the uracil base, so it is not expected to significantly alter this value.

This means that at physiological pH (~7.4), the uracil base will be overwhelmingly in its neutral,
protonated state. This is important for maintaining the hydrogen bonding patterns required for
Watson-Crick base pairing with adenosine in the target RNA sequence, which is the
fundamental mechanism of action for antisense and siRNA therapeutics.

Experimental Protocols for Physicochemical
Characterization

To ensure the quality and consistency of 2'-O-methyl-5-methyluridine for research and
development, rigorous experimental characterization is essential. The following section outlines
standard, self-validating protocols for determining key physicochemical properties.

Protocol: Determination of Aqueous Solubility (Shake-
Flask Method)

This protocol is based on the OECD Guideline for Testing of Chemicals, No. 105. It is a robust
method for determining the saturation solubility of a compound in an aqueous medium.

Causality: The shake-flask method is the gold standard because it allows the system to reach
thermodynamic equilibrium, providing a true measure of saturation solubility. The extended
equilibration time ensures that the dissolution process is complete.
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Methodology:

Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and filter it
through a 0.22 pum filter.

Addition of Compound: Add an excess amount of 2'-O-methyl-5-methyluridine to a known
volume of the PBS buffer in a sealed, clear glass vessel. The excess solid should be clearly
visible.

Equilibration: Agitate the vessel at a constant, controlled temperature (e.g., 25 °C) for a
minimum of 24 hours. To confirm equilibrium, take samples at 24, 48, and 72 hours.

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to
settle. Centrifuge the samples at high speed (e.g., 14,000 x g for 15 minutes) to pellet any
remaining suspended solids.

Quantification: Carefully remove an aliquot of the clear supernatant. Quantify the
concentration of the dissolved 2'-O-methyl-5-methyluridine using a validated analytical
method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A
standard calibration curve must be prepared to ensure accurate quantification.

Validation: Equilibrium is confirmed if the concentrations measured at 24, 48, and 72 hours
are within experimental error of each other (typically <5% variance).
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Caption: Workflow for AqQueous Solubility Determination.
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Protocol: Determination of Lipophilicity (LogP) via HPLC

This method provides a rapid and reliable determination of the octanol-water partition
coefficient (LogP) by correlating the retention time of the compound on a reverse-phase HPLC
column with the retention times of known LogP standards.

Causality: Reverse-phase HPLC separates compounds based on their hydrophobicity. A
compound's retention time on a C18 column is directly proportional to its lipophilicity. By
calibrating the system with compounds of known LogP, the LogP of the test compound can be
accurately interpolated.

Methodology:

o System Preparation: Use a C18 reverse-phase HPLC column. The mobile phase is typically
a gradient of an aqueous buffer (e.g., 20 mM phosphate buffer) and an organic solvent (e.g.,
methanol or acetonitrile).

» Calibration: Prepare a set of 5-7 calibration standards with known LogP values that bracket
the expected LogP of 2'-O-methyl-5-methyluridine (e.g., from -2 to +3). Inject each
standard individually and record its retention time (t_R).

o Standard Curve Generation: Plot the known LogP values of the standards against their
measured retention times. Perform a linear regression to obtain a calibration curve with a
high correlation coefficient (R2 > 0.98).

o Sample Analysis: Prepare a solution of 2'-O-methyl-5-methyluridine in the mobile phase.
Inject the sample onto the HPLC system under the same conditions used for the standards
and record its retention time.

e LogP Calculation: Using the linear regression equation from the standard curve, calculate the
LogP of 2'-O-methyl-5-methyluridine from its measured retention time.

» System Validation: The analysis should be run in triplicate to ensure the reproducibility of the
retention time and the calculated LogP value.
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Caption: Workflow for LogP Determination via HPLC.

Conclusion

2'-0-methyl-5-methyluridine is a well-characterized modified nucleoside whose
physicochemical properties make it an invaluable component in the development of
oligonucleotide therapeutics. Its exceptional stability against nuclease degradation, combined
with a hydrophilic nature, provides a solid foundation for designing drugs with extended in vivo
half-lives. A comprehensive understanding and experimental validation of its properties—
solubility, stability, and lipophilicity—are paramount for any researcher or developer aiming to
harness its full potential. The methodologies and data presented in this guide serve as a critical
resource for advancing the next generation of nucleic acid-based medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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